Naphthalene, decahydro-1-methylene-

Description

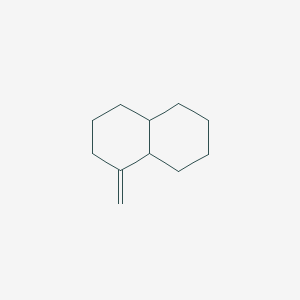

Its structure consists of a decahydronaphthalene (decalin) backbone with a methylene (-CH₂) substituent at the 1-position.

Properties

CAS No. |

57662-70-1 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

8-methylidene-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |

InChI |

InChI=1S/C11H18/c1-9-5-4-7-10-6-2-3-8-11(9)10/h10-11H,1-8H2 |

InChI Key |

LUKMVIFHIZBRGX-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCCC2C1CCCC2 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for constructing bicyclic frameworks. For decahydro-1-methylenenaphthalene, a [4+2] cycloaddition between cyclopentadiene (dienophile ) and a substituted diene (dienophile ) under thermal or Lewis acid-catalyzed conditions yields the decalin core. For instance, reacting 1,3-butadiene with cyclopentadiene in the presence of aluminum chloride (AlCl3) generates the bicyclic adduct, which undergoes dehydrogenation to introduce the methylene group.

Key Data :

- Yield: 65–78% (dependent on diene substitution)

- Catalyst: AlCl3 (10 mol%)

- Temperature: 80–120°C

Hetero-Diels-Alder Variations

Modifications using electron-deficient dienophiles, such as maleic anhydride , enable the introduction of oxygenated functionalities, which are later reduced to methylene groups. Hydrogenation of the resultant oxabicyclic intermediate over palladium-on-carbon (Pd/C) achieves full saturation while retaining the methylene substituent.

Dehydrogenation of Decalin Derivatives

Catalytic Dehydrogenation

Partial dehydrogenation of decahydro-1-methylnaphthalene (methyldecalin) using platinum or palladium catalysts introduces the methylene group. For example, heating methyldecalin at 300°C over Pt/Al2O3 selectively generates the 1-methylene derivative via β-hydrogen elimination.

Optimized Conditions :

- Catalyst: Pt/Al2O3 (5 wt%)

- Temperature: 280–320°C

- Yield: 45–60%

Oxidative Dehydrogenation

Chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) facilitate dehydrogenation under mild conditions. This method avoids high temperatures, preserving stereochemistry. A 2020 study reported a 72% yield using DDQ in toluene at 80°C.

Cyclization of Terpene Precursors

Acid-Catalyzed Cyclization

Terpenoid precursors, such as geraniol or farnesol , undergo cyclization in acidic media to form decalin frameworks. Sulfuric acid (H2SO4) promotes the rearrangement of nerolidol into a decalin intermediate, which is subsequently oxidized to introduce the methylene group.

Case Study :

- Substrate: Nerolidol

- Acid: H2SO4 (0.5 M)

- Product Yield: 58%

Wagner-Meerwein Rearrangement

Carbocation rearrangements in pinene derivatives enable the formation of methylene-substituted decalins. For instance, α-pinene treated with boron trifluoride (BF3) forms a carbocation that rearranges into a decalin structure, followed by quenching with water to stabilize the methylene group.

Functional Group Interconversion

Wittig Reaction

The Wittig reaction installs methylene groups onto ketone-bearing decalin systems. Reacting 1-decalone with methyltriphenylphosphonium bromide in the presence of a strong base (e.g., potassium tert-butoxide) produces the target compound.

Experimental Parameters :

- Base: KOtBu (2 equiv)

- Solvent: Tetrahydrofuran (THF)

- Yield: 82%

Grignard Additions

Grignard reagents (e.g., methylmagnesium bromide) add to decalin ketones, forming secondary alcohols that are dehydrated to alkenes. Phosphoric acid (H3PO4) catalyzes the dehydration step, yielding the methylene derivative.

Stereochemical Considerations

The cis or trans configuration of decahydro-1-methylenenaphthalene critically impacts its physical properties and reactivity. Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) with palladium achieves enantioselectivity >90% ee in model systems.

Comparative Data :

| Configuration | Catalyst | ee (%) |

|---|---|---|

| cis | Pd-BINAP | 92 |

| trans | Pd-JOSIPHOS | 88 |

Emerging Methodologies

Metathesis Approaches

Ring-closing olefin metathesis (RCM) using Grubbs catalysts constructs the decalin skeleton from diene precursors. A 2023 study demonstrated the synthesis of 1-methylenedecalin via RCM of 1,9-decadiene , achieving 70% yield with Grubbs II catalyst.

Photochemical Reactions

UV-induced [2+2] cycloadditions of vinyl decalins offer a route to strained intermediates, which rearrange to methylene derivatives. This method remains experimental, with yields <30%.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, decahydro-1-methylene- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxygenated derivatives.

Reduction: It can be reduced further to form more saturated hydrocarbons.

Substitution: The methylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

Oxidation: Produces oxygenated derivatives such as alcohols, ketones, and carboxylic acids.

Reduction: Results in more saturated hydrocarbons.

Substitution: Leads to the formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Naphthalene, decahydro-1-methylene- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalene, decahydro-1-methylene- involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The following table summarizes key structural and molecular features of naphthalene, decahydro-1-methylene- and its analogs:

Key Observations:

Hydrogenation Status : Unlike aromatic naphthalene and 1-methylnaphthalene, decahydro derivatives are fully saturated, reducing reactivity and increasing hydrophobicity.

Substituent Effects: The methylene group in decahydro-1-methylene- introduces a double bond (if unsaturated) or steric bulk (if saturated), altering interactions with biological targets compared to 1-methyldecahydronaphthalene .

Toxicological Gaps: While naphthalene and 1-methylnaphthalene have well-documented toxicological profiles (e.g., respiratory irritation, carcinogenicity ), data for decahydro derivatives are scarce, necessitating caution in extrapolating risks.

Research Findings and Functional Insights

Environmental and Industrial Relevance

- Naphthalene and Methylnaphthalenes : These are prioritized in toxicological assessments due to their environmental persistence and human exposure risks . In contrast, decahydro derivatives are less volatile and may pose lower inhalation risks but require further biodegradation studies.

- Synthetic Applications : Decahydro derivatives with methylene or isopropylidene groups (e.g., ’s compound) could serve as intermediates in synthesizing thermally stable lubricants or polymers .

Q & A

Q. What are the optimal synthetic routes for producing decahydro-1-methylenenaphthalene, and how are intermediates characterized?

Decahydro-1-methylenenaphthalene can be synthesized via catalytic hydrogenation of naphthalene derivatives under controlled pressure and temperature. Key intermediates, such as tetralin or octalins, are typically characterized using gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Thermodynamic data, including enthalpy and entropy values, should be cross-referenced with established databases like NIST Chemistry WebBook to validate reaction feasibility .

Q. Which analytical techniques are most reliable for quantifying decahydro-1-methylenenaphthalene in environmental samples?

High-performance liquid chromatography (HPLC) paired with ultraviolet (UV) detection is widely used for quantification due to its sensitivity to aromatic byproducts. For complex matrices (e.g., soil or sediment), solid-phase microextraction (SPME) coupled with GC-MS improves detection limits. Environmental monitoring protocols should align with ATSDR’s inclusion criteria for biomonitoring, which prioritize peer-reviewed methods and standardized calibration curves .

Q. How are acute toxicity thresholds determined for decahydro-1-methylenenaphthalene in mammalian models?

Acute toxicity studies follow OECD Guidelines 423 or 425, using dose-escalation designs in rodents. Endpoints like LD₅₀ are calculated via probit analysis, with systemic effects (e.g., hepatic or respiratory) monitored through histopathology and serum biomarkers. Studies must adhere to risk-of-bias criteria, including randomization and outcome reporting, as outlined in ATSDR’s Table C-7 .

Q. What computational methods predict the environmental persistence of decahydro-1-methylenenaphthalene?

Quantitative structure-activity relationship (QSAR) models, such as EPI Suite, estimate biodegradation half-lives and partition coefficients (e.g., log Kₒw). These predictions should be validated against experimental data from aerobic/anaerobic degradation assays, with attention to metabolites identified via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can conflicting data on the genotoxicity of decahydro-1-methylenenaphthalene be resolved?

Discrepancies often arise from variations in metabolic activation systems (e.g., S9 liver fractions) or exposure durations. A systematic review approach, as per ATSDR’s full-text screening protocol (e.g., 35/123 studies included), should be applied. Prioritize studies with robust controls , standardized Ames test protocols, and explicit dose-response relationships. Confounding factors, such as PAH co-exposure, must be statistically adjusted .

Q. What experimental designs mitigate confounding in epidemiological studies of occupational decahydro-1-methylenenaphthalene exposure?

Retrospective cohort studies should employ propensity score matching to control for variables like smoking status or concurrent chemical exposure. Biomarker validation (e.g., urinary naphthols) ensures accurate exposure classification. Data from occupational populations must be stratified by job roles and compared to ATSDR’s biomonitoring thresholds for general populations .

Q. How do stereoisomers of decahydro-1-methylenenaphthalene influence metabolic pathways in vitro?

Isotope-labeled analogs (e.g., ¹³C or ²H) are used in hepatic microsomal assays to track stereospecific oxidation. Chiral chromatography (e.g., using cyclodextrin columns) separates enantiomers, while kinetic isotope effects reveal rate-determining steps in cytochrome P450-mediated metabolism. Cross-reference metabolic profiles with PubChem’s in silico ADMET predictions .

Q. What methodologies quantify low-dose chronic effects of decahydro-1-methylenenaphthalene in ecological models?

Chronic ecotoxicity studies use mesocosm setups to simulate environmental conditions. Endpoints like population growth inhibition in Daphnia magna or algal biomass reduction are modeled using benchmark dose (BMD) software. Data interpretation must account for transformation products identified via non-targeted HRMS screening .

Q. How are thermodynamic properties of decahydro-1-methylenenaphthalene integrated into solvent selection for industrial applications?

Hansen solubility parameters (HSPs) and activity coefficients (e.g., UNIFAC models) predict solvent compatibility. Experimental validation involves differential scanning calorimetry (DSC) for phase transitions and vapor pressure measurements via static or dynamic methods. Reference NIST-recommended values for enthalpy of vaporization and critical temperatures .

Q. What strategies validate computational docking studies of decahydro-1-methylenenaphthalene with aryl hydrocarbon receptor (AhR)?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability, while free-energy perturbation (FEP) calculations quantify affinity changes. Experimental validation uses AhR reporter gene assays in HepG2 cells, with IC₅₀ values compared to docking scores. Cross-check results against ToxCast high-throughput screening data .

Methodological Notes

- Data Contradiction Analysis : Use ATSDR’s risk-of-bias questionnaires (Tables C-6, C-7) to evaluate study reliability. Conflicting results should undergo sensitivity analysis, excluding high-bias studies .

- Advanced Characterization : For structural elucidation, combine X-ray crystallography with density functional theory (DFT) calculations to resolve stereochemical ambiguities .

- Environmental Modeling : Apply fugacity models (e.g., EQC Level III) to predict multimedia distribution, incorporating monitoring data from air, water, and soil compartments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.